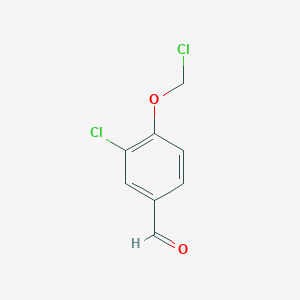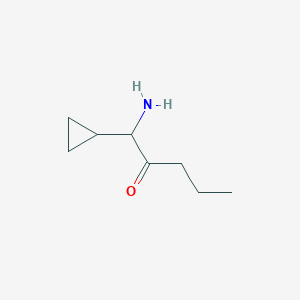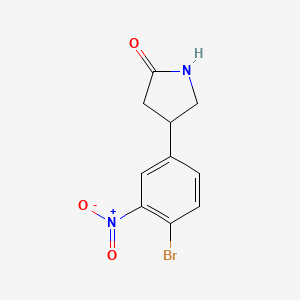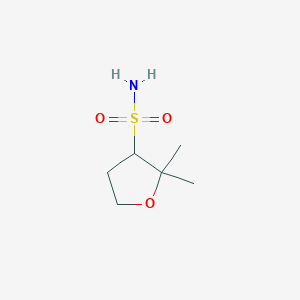![molecular formula C16H17KN2O4S B13179589 potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)
potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[32This compound is often used in combination with beta-lactam antibiotics to overcome antibiotic resistance in bacteria that produce beta-lactamase enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of clavulanate potassium involves the fermentation of Streptomyces clavuligerus, followed by extraction and purification processes. The fermentation broth is treated with solvents to extract the clavulanic acid, which is then converted to its potassium salt form .
Industrial Production Methods
Industrial production of clavulanate potassium typically involves large-scale fermentation processes. The fermentation is carried out under controlled conditions to maximize the yield of clavulanic acid. The extracted clavulanic acid is then purified and converted to clavulanate potassium through a series of chemical reactions .
Análisis De Reacciones Químicas
Types of Reactions
Clavulanate potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of clavulanate potassium, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Clavulanate potassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.
Biology: The compound is used to study the mechanisms of beta-lactamase inhibition and to develop new antibiotics.
Medicine: Clavulanate potassium is used in combination with antibiotics to treat bacterial infections, especially those caused by beta-lactamase-producing bacteria.
Industry: It is used in the pharmaceutical industry for the production of antibiotic formulations
Mecanismo De Acción
Clavulanate potassium works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. These enzymes break down beta-lactam antibiotics, rendering them ineffective. Clavulanate potassium binds to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective against the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Uniqueness
Clavulanate potassium is unique in its ability to form stable complexes with beta-lactamase enzymes, making it highly effective in preventing antibiotic resistance. Its combination with amoxicillin is one of the most widely used formulations in treating bacterial infections .
Propiedades
Fórmula molecular |
C16H17KN2O4S |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
potassium;(5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11?,12?,14-;/m0./s1 |
Clave InChI |
IYNDLOXRXUOGIU-PMIXEWDISA-M |
SMILES isomérico |
CC1(C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)



![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)






![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
